

Summary of Hammett Correlations with Diazodiphenylmethane

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Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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Reaction System	Observed Correlation	Reported Parameters (ρ , σ values)	Key Findings & Interpretation
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| **DDM with Triphenylphosphine** [1] | **U-shaped Hammett plot** (non-linear) | Not quantitatively specified | Rate increases with **both electron-donating and electron-withdrawing** substituents. Effect attributed to **conformational changes** in the diazo compound in the transition state, not just frontier orbital energy matching [1]. | | **DDM with Pyridine N-oxide Carboxylic Acids** [2] | Standard Hammett plot (linear) | • **ρ value**: Not explicitly stated • **σ values for N-oxide**: $\sigma_3 = 1.312$; $\sigma_4 = 1.140$; $\sigma_2 = -0.395$ | The N-oxide group is **electron-withdrawing** at the 3- and 4-positions. The negative value at the 2-position suggests **intramolecular hydrogen bonding** [2]. | | **DDM with 6-Substituted Nicotinic Acids** [3] | Standard Hammett plot (linear) and Kamlet-Taft solvatochromic equation | • **ρ value**: Not explicitly stated in excerpt • **Equation**: $\log k = \log k_0 + s\pi^* + a\alpha + b\beta$ | Reaction rates are influenced by **solvent properties** (polarity, hydrogen-bond acidity/basicity). The Hammett correlation holds for analyzing the **substituent effect** in these systems [3]. |

Experimental Protocols Overview

The core methodology across these studies involves **kinetic measurements** to determine how reaction rates change with different substituents.

- **General Kinetic Procedure:**

- The reaction of DDM with the substrate (e.g., an acid) is typically carried out in various aprotic solvents at a constant temperature (e.g., 30°C) [3].
- The disappearance of DDM is monitored, often by tracking its characteristic yellow color or using spectrophotometry.
- Second-order rate constants (k) are calculated from this kinetic data.

- **Hammett Plot Construction:**

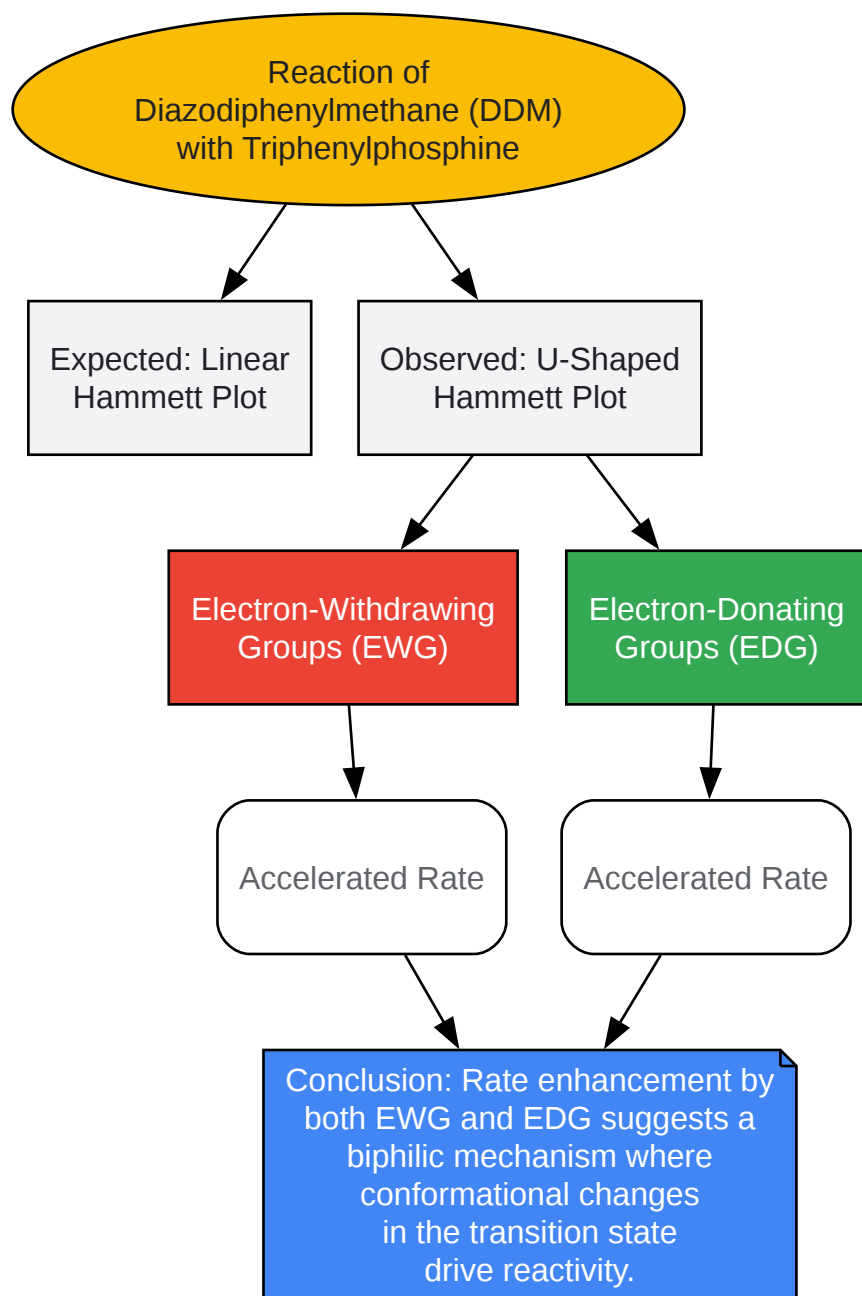
- The logarithm of the measured rate constants ($\log k$) is plotted against known **Hammett substituent constants (σ)** for the various substituents introduced into the reactant.
- The slope of the resulting line gives the **reaction constant (ρ)**, which indicates the sensitivity of the reaction to electronic effects. A positive ρ value indicates the rate increases with electron-withdrawing groups, while a negative ρ suggests the opposite.

- **Advanced Correlation Methods:**

- For reactions in different solvents, the Kamlet-Taft solvatochromic equation is used. This multi-parameter linear regression analysis ($\log k = \log k_0 + s\pi^* + a\alpha + b\beta$) disentangles the effects of **solvent polarity (π^*)**, **hydrogen-bond donor acidity (α)**, and **hydrogen-bond acceptor basicity (β)** on the reaction rate [3].

Interpreting the U-Shaped Hammett Correlation

The U-shaped correlation found in the reaction with triphenylphosphine is a key finding. The following diagram illustrates the conceptual interpretation of this phenomenon.



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This U-shaped profile indicates a shift in mechanism or controlling factors. The study concluded that simple frontier orbital energy matching could not explain the data. Instead, the effect arises from **conformational changes in the diazo compound** as it progresses from the reactant to the transition state [1].

Key Takeaways for Researchers

- **A Probe for Reactivity:** DDM is primarily used as a chemical probe to understand fundamental reaction mechanisms and quantify electronic effects (substituent and solvent) in acid-base and other biphilic reactions [1] [2] [3].
- **Beyond Simple Linear Correlations:** The observation of U-shaped Hammett correlations serves as a critical case study, demonstrating that linear free-energy relationships have limits and can point to more complex reaction pathways, such as those involving significant structural changes in the transition state [1].
- **Solvent Effects are Crucial:** When comparing reactions involving DDM, the solvent environment must be considered a key variable, as its properties can be systematically correlated with reaction rates using approaches like the Kamlet-Taft equation [3].

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References

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